molecular formula C7H5ClO B120315 4-Chlorobenzaldehyde-2,3,5,6-d4 CAS No. 62285-59-0

4-Chlorobenzaldehyde-2,3,5,6-d4

Cat. No. B120315
CAS RN: 62285-59-0
M. Wt: 144.59 g/mol
InChI Key: AVPYQKSLYISFPO-RHQRLBAQSA-N
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Description

4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-chlorobenzaldehyde, a compound that has been extensively studied for its molecular structure and synthesis. The molecular structure of 4-chlorobenzaldehyde has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations, revealing a planar Cs symmetry structure as the only stable conformation . The synthesis of 4-chlorobenzaldehyde itself has been achieved through the Sommelet reaction, yielding a high product purity of over 96% .

Synthesis Analysis

The synthesis of 4-chlorobenzaldehyde is a critical step in the study of its derivatives. The optimized conditions for the Sommelet reaction involve a specific ratio of reactants and catalysts, with a reaction temperature of 110°C and a duration of 2 hours, resulting in a high yield . This method provides a reliable route to produce 4-chlorobenzaldehyde, which can then be used as a precursor for further chemical modifications, including the introduction of deuterium atoms to produce 4-Chlorobenzaldehyde-2,3,5,6-d4.

Molecular Structure Analysis

The molecular structure of 4-chlorobenzaldehyde has been thoroughly investigated. The gas-phase electron diffraction studies combined with microwave spectroscopy and ab initio calculations have provided detailed insights into the bond lengths and angles of the molecule. The planar Cs symmetry structure and the torsion of the formyl group as a large amplitude motion are key structural features . These findings are crucial for understanding the molecular geometry of 4-Chlorobenzaldehyde-2,3,5,6-d4 and predicting its physical and chemical properties.

Chemical Reactions Analysis

4-Chlorobenzaldehyde participates in various chemical reactions due to its aldehyde functional group. One such reaction is the condensation with hydrazine derivatives to form hydrazone compounds, which have been studied for their crystal structure and biological activity . The reactivity of the aldehyde group allows for the synthesis of a wide range of derivatives, which can be tailored for specific applications, including biological assays where the compound exhibits fungicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzaldehyde are influenced by its molecular structure. The planarity and symmetry of the molecule affect its rotational constants and electron distribution, which in turn influence its reactivity and interaction with other molecules . The crystal structure analysis of its derivatives, such as the hydrazone compound, reveals intermolecular hydrogen bonding and π-π stacking interactions, which are important for understanding the solid-state properties and the potential for forming supramolecular assemblies . The introduction of deuterium atoms in 4-Chlorobenzaldehyde-2,3,5,6-d4 would likely impact these properties, potentially altering its reactivity and physical characteristics.

Scientific Research Applications

Synthesis and Structural Analysis

4-Chlorobenzaldehyde-2,3,5,6-d4, as a derivative of 4-chlorobenzaldehyde, finds its application in the synthesis and structural analysis of various compounds. For instance, it has been used in the synthesis of novel compounds exhibiting biological activities, such as fungicidal properties against specific fungi strains. One study detailed the synthesis of a compound through a condensation reaction involving 4-chlorobenzaldehyde, leading to a molecule with promising fungicidal activity, showcasing the potential of 4-chlorobenzaldehyde derivatives in pharmaceutical applications (Tian Da-ting et al., 2013).

Chemical Synthesis Techniques

Crystal Structure Determination

Furthermore, derivatives of 4-chlorobenzaldehyde have been instrumental in crystal structure determination studies. For example, compounds synthesized from 4-chlorobenzaldehyde were analyzed using single-crystal X-ray diffraction, revealing their molecular geometries and interactions. Such studies not only provide insights into the structural aspects of these compounds but also contribute to the broader field of crystallography and material science (Yu Sun et al., 2006).

Spectroscopic Analysis

The spectroscopic properties of 4-chlorobenzaldehyde derivatives have also been a subject of interest. In one study, infrared spectroscopy and density functional theory (DFT) were utilized to investigate the spectral characteristics of a related compound, providing valuable information on its electronic structure and interactions with solvents. This kind of research is crucial for understanding the fundamental properties of chemical compounds and their potential applications (C. Parlak & P. Ramasami, 2020).

Catalytic Applications

Moreover, 4-chlorobenzaldehyde derivatives have been explored for their catalytic applications, specifically in facilitating the Suzuki-Miyaura reaction, a widely used cross-coupling method in organic synthesis. A study found that 4-chlorobenzaldehyde could undergo arylation using a specific palladium catalyst, underscoring its utility in enhancing the efficiency of organic synthesis reactions (T. Thiemann et al., 2010).

Safety And Hazards

4-Chlorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYQKSLYISFPO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584010
Record name 4-Chloro(~2~H_4_)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzaldehyde-2,3,5,6-d4

CAS RN

62285-59-0
Record name 4-Chlorobenzaldehyde-2,3,5,6-d4
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro(~2~H_4_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62285-59-0
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